Chlorpheniramine-d6

Vue d'ensemble

Description

Chlorpheniramine-d6, also known as Chlorpheniramine Maleate, is an antihistaminic . It is used as a certified reference material and is available in the form of a white, odorless, crystalline powder . It is used to treat symptoms of allergies and colds .

Synthesis Analysis

Chlorpheniramine Maleate can be analyzed using methods such as Reversed-phase High-Performance Liquid-Chromatography (RP-HPLC) . This method has been successfully developed for the simultaneous determination of a quaternary mixture consisting of Chlorpheniramine Maleate .

Molecular Structure Analysis

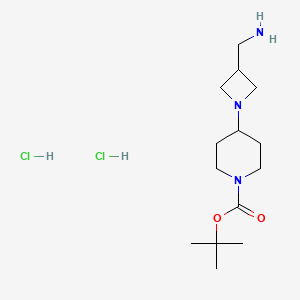

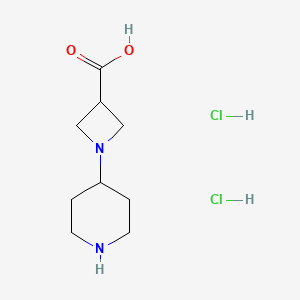

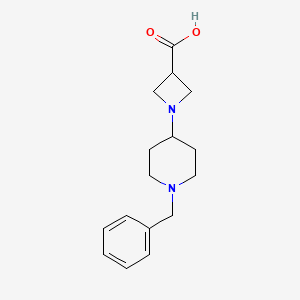

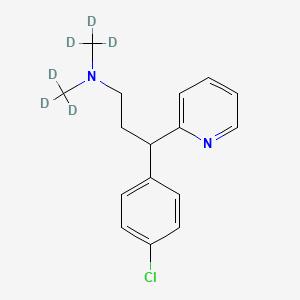

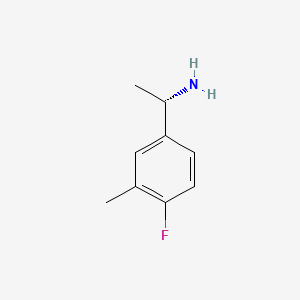

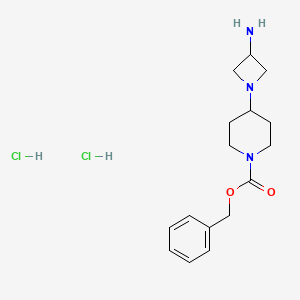

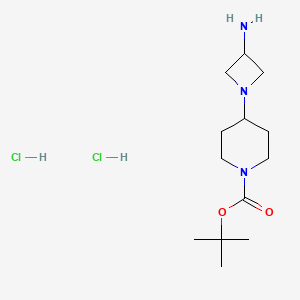

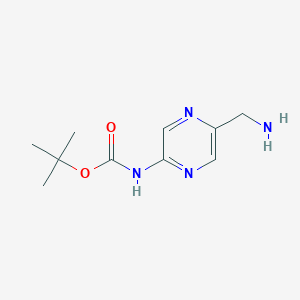

The molecular formula of Chlorpheniramine-d6 is C20D6H17ClN2O4 . It has a molecular weight of 396.90 . The structure of Chlorpheniramine-d6 can be viewed in 2D or 3D formats .

Chemical Reactions Analysis

Chlorpheniramine Maleate tablets and granules can be analyzed non-destructively using chemometrics-assisted attenuated total reflectance infrared spectroscopy (ATR-IR) .

Physical And Chemical Properties Analysis

Chlorpheniramine-d6 is soluble in methanol and slightly soluble in water . It has a density of 1.1±0.1 g/cm3 and a boiling point of 379.0±42.0 °C at 760 mmHg .

Applications De Recherche Scientifique

Quantitative Analysis in Pharmaceutical Formulations

Chlorpheniramine-d6 is used in Near-infrared chemical imaging (NIR-CI) for quantitative analysis of chlorpheniramine maleate and distribution homogeneity assessment in pharmaceutical formulations . This technique provides spectral and spatial information simultaneously, allowing visualization of the spatial distribution of the ingredients in a sample .

Clinical Toxicology

This compound serves as an internal standard suitable for quantitation of chlorphenamine levels in urine, serum, or plasma by LC/MS or GC/MS . This is particularly useful in clinical toxicology and pharmaceutical research.

Isotope Dilution Methods

Chlorpheniramine-d6 is also used in isotope dilution methods . This is a technique in which an isotopically enriched standard is added to a sample as a reference.

H1 Receptor Antagonist

Chlorpheniramine maleate, a salt form of Chlorpheniramine-d6, has been used as an H1 receptor antagonist to determine the receptor function . This helps in understanding the effect of certain compounds on plasma IGF-I.

Simultaneous Determination and Quantification

A reversed-phase high-performance liquid-chromatography method has been developed for the simultaneous determination and quantification of chlorpheniramine maleate, paracetamol, and caffeine in a drug formulation . This method is found to be linear, precise, accurate, specific, simple, sensitive, rapid, and robust .

Quality Control Analysis

The validated method mentioned above can be used in routine quality control analysis of fixed dose combination tablets containing chlorpheniramine maleate, paracetamol, and caffeine without any interference by excipients .

Mécanisme D'action

Target of Action

Chlorpheniramine-d6, like its parent compound Chlorpheniramine, primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, and their activation can lead to symptoms such as itching, vasodilation, hypotension, flushing, headache, tachycardia, and bronchoconstriction .

Mode of Action

Chlorpheniramine-d6 acts as an antagonist at the histamine H1 receptor . It binds to these receptors, thereby blocking the action of endogenous histamine . This results in temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The primary biochemical pathway affected by Chlorpheniramine-d6 is the histamine signaling pathway. By blocking the histamine H1 receptor, Chlorpheniramine-d6 disrupts histamine signaling . This leads to a reduction in the symptoms associated with histamine release, such as those seen in allergic reactions . Additionally, Chlorpheniramine-d6 may also affect the cytochrome P450 (CYP) 2D6 enzyme, which is important in drug metabolism and has a potentially constitutive role in central nervous system function .

Pharmacokinetics

Chlorpheniramine-d6, like Chlorpheniramine, is expected to have significant first-pass metabolism in the liver via CYP450 enzymes, including CYP2D6 . The drug is distributed throughout the body, with a volume of distribution in children and adolescents of 7 ± 2.8 L/kg and in adults of 6-12 L/kg . The half-life of Chlorpheniramine-d6 is expected to be similar to that of Chlorpheniramine, which is 14-24 hours in adults .

Result of Action

The molecular and cellular effects of Chlorpheniramine-d6’s action primarily involve the alleviation of symptoms associated with histamine release. By blocking the histamine H1 receptor, Chlorpheniramine-d6 can reduce symptoms such as itching, vasodilation, and bronchoconstriction . In addition, Chlorpheniramine-d6 has been shown to exhibit antiviral properties by interfering with viral adsorption, replication, and directly inactivating the virus .

Action Environment

The action, efficacy, and stability of Chlorpheniramine-d6 can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same CYP450 enzymes could potentially affect the metabolism and hence the efficacy of Chlorpheniramine-d6 . Furthermore, the pH of the environment could influence the ionization state of Chlorpheniramine-d6, potentially affecting its absorption and distribution .

Orientations Futures

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYKEARSMXGVTM-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661870 | |

| Record name | 3-(4-Chlorophenyl)-N,N-bis[(~2~H_3_)methyl]-3-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185054-60-7 | |

| Record name | 3-(4-Chlorophenyl)-N,N-bis[(~2~H_3_)methyl]-3-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was Chlorpheniramine-d6 used in this research?

A1: Chlorpheniramine-d6 was employed as an internal standard for the quantification of Chlorpheniramine in animal-derived food samples. [] Internal standards are compounds chemically similar to the target analyte, added in known amounts to samples, standards, and blanks. They are essential in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variations during sample preparation and instrument response, ultimately improving the accuracy and precision of the analysis. []

Q2: How does the use of Chlorpheniramine-d6 impact the results of the analysis?

A2: Utilizing Chlorpheniramine-d6 helps ensure the reliability and accuracy of the Chlorpheniramine measurements. Since the deuterated internal standard exhibits similar chemical behavior to the analyte but differs in mass, it can be distinguished by the mass spectrometer. By comparing the signal ratios of the analyte and internal standard, researchers can minimize the impact of matrix effects, instrument variability, and potential analyte loss during sample preparation. This ultimately leads to more accurate and reliable quantification of Chlorpheniramine in the food samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1500069.png)